molecular formula C9H6BrClN2 B13193762 7-Bromo-8-chloroquinolin-3-amine

7-Bromo-8-chloroquinolin-3-amine

Cat. No.: B13193762
M. Wt: 257.51 g/mol
InChI Key: MKNKKLHYCXPYBA-UHFFFAOYSA-N
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Description

7-Bromo-8-chloroquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-chloroquinolin-3-amine typically involves the halogenation of quinoline derivatives. One common method is the reaction of 8-chloroquinoline with bromine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Acetic acid or chloroform

    Temperature: Room temperature to reflux

    Catalyst: Iron(III) chloride or aluminum chloride

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-8-chloroquinolin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.

Common Reagents and Conditions:

    Substitution: Sodium methoxide, potassium tert-butoxide

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

Major Products:

    Substitution: Formation of amino, hydroxyl, or alkyl derivatives

    Oxidation: Formation of quinoline N-oxides

    Reduction: Formation of dihydroquinoline derivatives

Scientific Research Applications

7-Bromo-8-chloroquinolin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

    Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-8-chloroquinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the action of heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin, leading to the accumulation of toxic heme and parasite death .

Comparison with Similar Compounds

    7-Chloroquinoline: Lacks the bromine atom, making it less reactive.

    8-Bromoquinoline: Lacks the chlorine atom, affecting its biological activity.

    7,8-Dichloroquinoline: Contains two chlorine atoms, altering its chemical properties.

Uniqueness: 7-Bromo-8-chloroquinolin-3-amine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential applications. Its dual halogenation provides a balance of electronic effects, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

7-bromo-8-chloroquinolin-3-amine

InChI

InChI=1S/C9H6BrClN2/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11/h1-4H,12H2

InChI Key

MKNKKLHYCXPYBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)N)Cl)Br

Origin of Product

United States

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